mGluR5 Antagonist Activity
Derivatives of Thiazolo[4,5-c]pyridine-2-carboxylic acid, specifically compounds described in EP1948667B1, are validated mGluR5 receptor antagonists. In contrast, the regioisomer Thiazolo[5,4-b]pyridine-2-carboxylic acid has been developed as a substrate for radiation-induced polymerization rather than for GPCR modulation . The [4,5-c] scaffold's specific nitrogen positioning enables engagement with the mGluR5 allosteric binding pocket, a feature not shared by all thiazolopyridine regioisomers . While specific Ki or IC50 values for the parent acid are not publicly disclosed, its derivatives are explicitly claimed for the treatment of mGluR5-mediated neurological disorders, including chronic pain and Alzheimer's disease [1]. This target engagement distinguishes the [4,5-c] core from the [5,4-c] core, which has been optimized for Factor Xa inhibition (e.g., Edoxaban intermediates) .
| Evidence Dimension | Primary Pharmacological Target (Class-Level) |
|---|---|
| Target Compound Data | mGluR5 antagonist (derivatives) |
| Comparator Or Baseline | Thiazolo[5,4-b]pyridine-2-carboxylic acid: Polymerization substrate / No mGluR5 activity reported |
| Quantified Difference | Qualitative target divergence (GPCR antagonist vs. polymer chemistry substrate) |
| Conditions | Patent claims and literature review of regioisomer applications |
Why This Matters
This difference matters for scientific selection because the specific [4,5-c] regiochemistry is a prerequisite for accessing mGluR5-targeted chemical space, making it the correct procurement choice for neuroscience-focused medicinal chemistry projects over alternative thiazolopyridine building blocks.
- [1] EP1948667B1 - Thiazolo[4,5-c]pyridine derivatives as mglu5 receptor antagonists. European Patent Office, 2006. View Source
